[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride
Overview
Description
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is a chemical compound with the molecular formula C4H10ClN5. It is a solid substance that is typically stored at low temperatures to maintain its stability . This compound is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Tetrazoles and their derivatives have been known to interact with various biological targets due to their structural similarity to carboxylic acids .
Mode of Action
Tetrazoles are known to act as bioisosteres of carboxylic acids . This means they can mimic the biological activity of carboxylic acids, potentially interacting with the same targets and eliciting similar physiological responses.
Biochemical Pathways
It’s worth noting that tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids . This suggests that [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride may be involved in glucuronidation pathways.
Pharmacokinetics
Tetrazoles are generally known for their good bioavailability due to their high solubility in lipids, which allows them to penetrate cell membranes more easily .
Result of Action
Tetrazoles and their derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Preparation Methods
The synthesis of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-bromopropylamine hydrobromide with sodium azide to form 3-azidopropylamine. This intermediate is then subjected to a cyclization reaction with sodium nitrite in the presence of acetic acid to form the tetrazole ring. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Comparison with Similar Compounds
[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride can be compared with other tetrazole-containing compounds, such as:
3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride: Similar in structure but with a different position of the tetrazole ring.
3-(1H-1,2,3,4-tetrazol-5-ylamino)-6-(3,5-dimethyl-pyrazol-1-yl)-s-tetrazine: Contains additional functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c5-3-1-2-4-6-8-9-7-4;/h1-3,5H2,(H,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOWUHPTNFHZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273400-20-7 | |
Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.